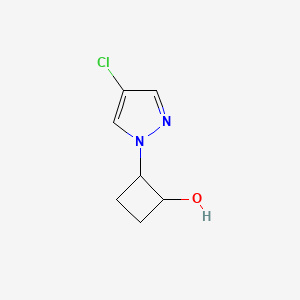
2-(4-chloro-1H-pyrazol-1-yl)cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-chloro-1H-pyrazol-1-yl)cyclobutan-1-ol” is a complex organic molecule that contains a cyclobutanol group and a 4-chloro-1H-pyrazol group . The cyclobutanol group consists of a four-membered carbon ring with one hydroxyl (-OH) group, and the 4-chloro-1H-pyrazol group consists of a five-membered ring containing two nitrogen atoms and a chlorine atom attached to the fourth carbon .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the cyclobutanol ring and the 4-chloro-1H-pyrazol ring. The exact spatial arrangement of these groups would depend on the specific conditions under which the compound was synthesized .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the cyclobutanol and 4-chloro-1H-pyrazol groups. For example, the presence of the hydroxyl group could potentially make the compound polar and capable of forming hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Synthetic Cannabinoids and Chemical Characterization : The study by McLaughlin et al. (2016) identifies a compound closely related to 2-(4-chloro-1H-pyrazol-1-yl)cyclobutan-1-ol, used in synthetic cannabinoids. This research provides insights into its synthesis and analytical characterization, highlighting its relevance in the field of synthetic drug development.
Crystal Structure and Antioxidant Properties : Research by Naveen et al. (2021) describes the synthesis and characterization of a pyrazole derivative, focusing on its crystal structure and antioxidant properties. This study contributes to understanding the structural and functional aspects of pyrazole-related compounds.
Ligand Chemistry and Metal Complexes : A study by Bernalte-García et al. (2006) explores the structural characterization of a thiazoline-pyrazole ligand and its complexes with cobalt(II) and copper(II). This research is significant for understanding the coordination chemistry of pyrazole derivatives.
Computational Studies and Tautomeric Analysis : Shen et al. (2012) conducted a study focusing on synthesis, crystal structure, and computational study of pyrazole derivatives. The research offers valuable insights into the theoretical aspects of pyrazole chemistry.
Antimicrobial Activity of Metal Complexes : The antimicrobial activity of metal complexes involving cyclobutane and thiazole rings was investigated by Cukurovalı et al. (2002). This study contributes to the potential applications of pyrazole-related compounds in antimicrobial treatments.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-chloropyrazol-1-yl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c8-5-3-9-10(4-5)6-1-2-7(6)11/h3-4,6-7,11H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPAMRPXQDGYOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2C=C(C=N2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-1H-pyrazol-1-yl)cyclobutan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B2364776.png)
![2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2364777.png)
![3-(4-Fluorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2364782.png)
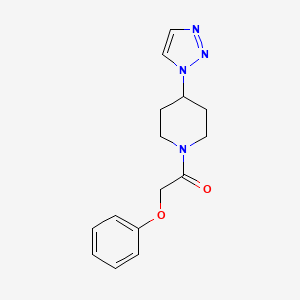
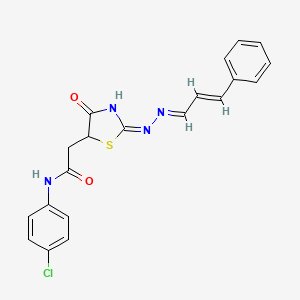
![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide](/img/structure/B2364785.png)
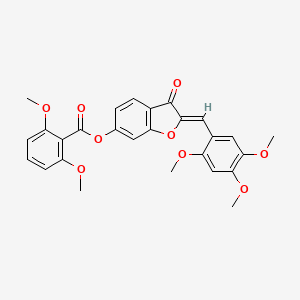

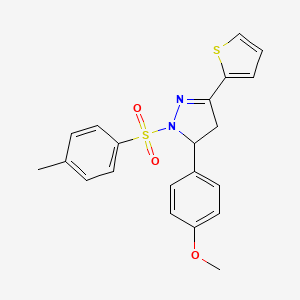

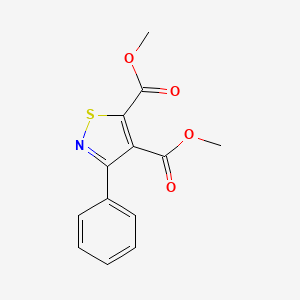

![N-(4-chlorobenzo[d]thiazol-7-yl)-2-fluorobenzamide](/img/structure/B2364796.png)
methanone](/img/structure/B2364797.png)